

Etripamil: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Review of the Phenylalkylamine Calcium Channel Blocker for Paroxysmal Supraventricular Tachycardia

Abstract

Etripamil is a novel, intranasally administered, fast-acting L-type calcium channel blocker belonging to the phenylalkylamine class.[1][2] Developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT), it offers the potential for patient self-administration outside of a healthcare setting.[3][4] This document provides a comprehensive technical overview of **etripamil**, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Introduction

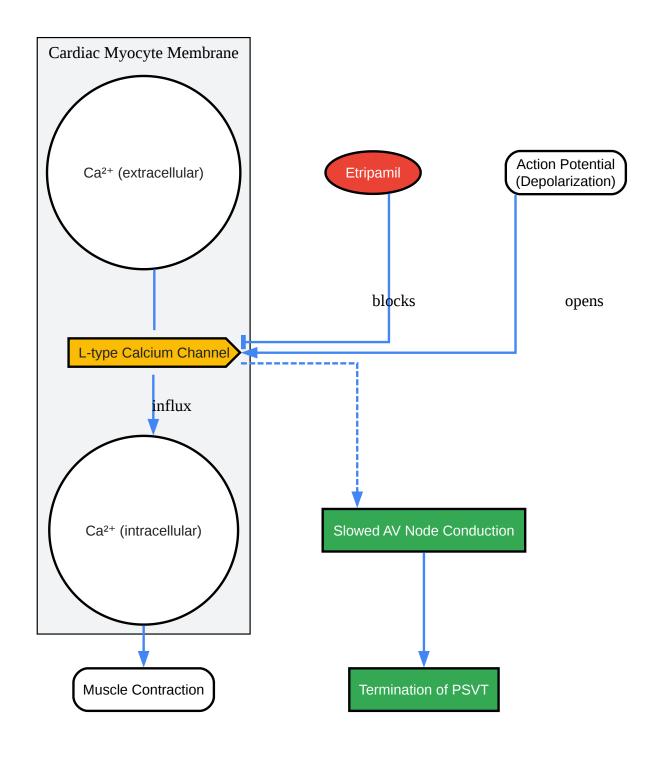
Paroxysmal supraventricular tachycardia is a common cardiac arrhythmia that can significantly impact a patient's quality of life and lead to increased healthcare utilization.[1] Current acute treatment options often necessitate a visit to an emergency department for intravenous medication. **Etripamil** has been developed to address this unmet need by providing a rapid and effective treatment that can be self-administered at the onset of symptoms. As a phenylalkylamine calcium channel blocker, **etripamil**'s mechanism of action is similar to that of verapamil, but it is characterized by a rapid onset and short duration of action due to its intranasal delivery and rapid metabolism.



Mechanism of Action

Etripamil is a non-dihydropyridine L-type calcium channel blocker. Its primary therapeutic effect in PSVT is achieved by blocking the influx of calcium ions through L-type calcium channels in the atrioventricular (AV) node. This action slows AV nodal conduction and prolongs the AV nodal refractory period, thereby interrupting the re-entrant circuit that underlies most cases of PSVT.





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Figure 1: Etripamil's Signaling Pathway



Pharmacokinetics

Intranasal administration of **etripamil** results in rapid absorption. Key pharmacokinetic parameters are summarized in the table below.

Parameter	Value	Refe
Time to Maximal Plasma Concentration (Tmax)	5-8.5 minutes	
Terminal Half-life (70 mg dose)	~2.5-3 hours	<u>.</u>
Onset of Pharmacodynamic Effect (PR interval prolongation >10%)	4-7 minutes (at doses ≥60 mg)	
Duration of PR Interval Prolongation (>10%)	~45 minutes (at doses ≥60 mg)	•

Clinical Efficacy

The efficacy of **etripamil** in converting PSVT to sinus rhythm has been demonstrated in several randomized controlled trials, most notably the NODE-301 and RAPID trials.

Conversion to Sinus Rhythm

Timepoint	Etripamil Conversion Rate	Placebo Conversion Rate	Risk Ratio (95% CI)	Reference
15 minutes	-	-	1.84 (1.32–2.48)	
30 minutes	64.3%	31.2%	1.80 (1.38–2.35)	
60 minutes	60.9%	46.6%	1.24 (1.04–1.48)	
300 minutes	78.2%	70.9%	1.11 (0.97–1.26)	_

Time to Conversion



In the RAPID trial, the median time to conversion was three times faster with **etripamil** compared to placebo. A pooled analysis of studies showed a median time to conversion of 18.5 minutes for patients self-administering **etripamil**.

Safety and Tolerability

Etripamil has been generally well-tolerated in clinical trials. The most common adverse events are related to the nasal administration site.

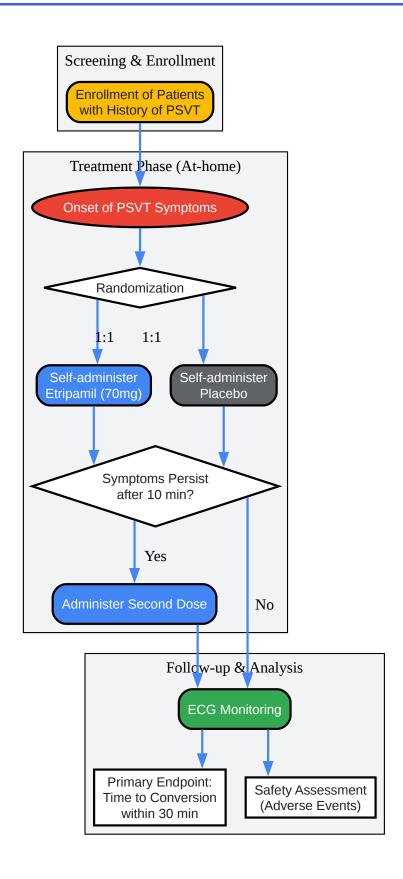
Adverse Event	Etripamil Incidence	Placebo Incidence	Reference
Nasal Discomfort	28.0%	12.1%	
Nasal Congestion	11.4%	2.3%	
Rhinorrhea	11.0%	2.9%	_
Epistaxis	7.2%	1.1%	_

No serious adverse events related to **etripamil** were reported in the RAPID trial.

Experimental Protocols Phase 3 Clinical Trial Design (RAPID Trial)

The RAPID trial was a multicenter, randomized, double-blind, placebo-controlled, event-driven study.





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Figure 2: RAPID Trial Experimental Workflow



- Patient Population: Adults with a history of PSVT with sustained, symptomatic episodes.
- Intervention: Patients were randomized to receive either etripamil (70 mg) or placebo as a
 nasal spray to be self-administered at the onset of a perceived PSVT episode.
- Dosing: A second dose was permitted if symptoms persisted after 10 minutes.
- Primary Endpoint: The primary efficacy endpoint was the time to conversion of PSVT to sinus rhythm within 30 minutes of drug administration.
- Data Collection: Patients used an electrocardiogram (ECG) patch to record their heart rhythm during and after the episode.

Pharmacokinetic Study Design (Phase 1)

Phase 1 studies were randomized, double-blind, sequential dose-escalation, and crossover designs conducted in healthy adult volunteers.

- Methodology:
 - Subject Enrollment: Healthy adult volunteers were enrolled.
 - Dose Administration: Subjects received single intranasal doses of etripamil or placebo in a crossover fashion.
 - Blood Sampling: Serial blood samples were collected at predefined time points post-dose.
 - Bioanalysis: Plasma concentrations of etripamil and its inactive metabolite were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
 - Pharmacokinetic Parameter Calculation: Noncompartmental pharmacokinetic parameters were calculated from the plasma concentration-time data.
 - Pharmacodynamic Assessment: PR interval, blood pressure, and heart rate were monitored.

Intranasal Drug Delivery



The intranasal route of administration for **etripamil** was chosen to provide rapid systemic absorption, bypassing first-pass metabolism. This delivery method is designed to be non-invasive and suitable for self-administration.

Conclusion

Etripamil represents a significant advancement in the acute management of PSVT. Its novel intranasal formulation provides rapid and effective conversion to sinus rhythm, with a favorable safety profile. The data from extensive clinical trials support its potential as a patient-administered therapy, which could reduce the burden on emergency healthcare services. Further research may explore its utility in other cardiac arrhythmias.

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